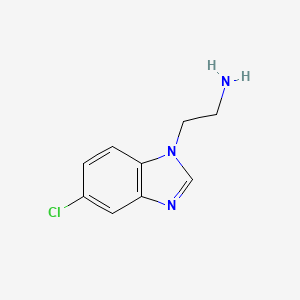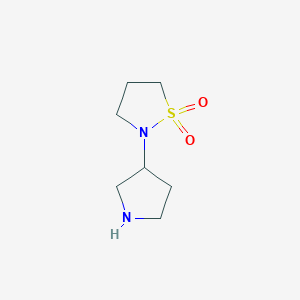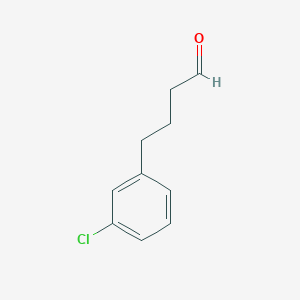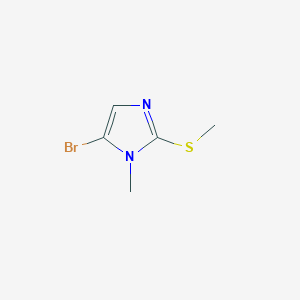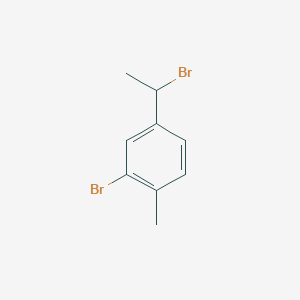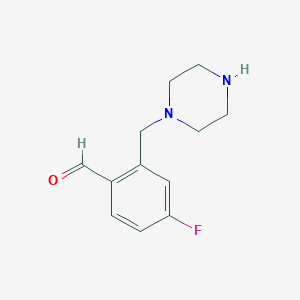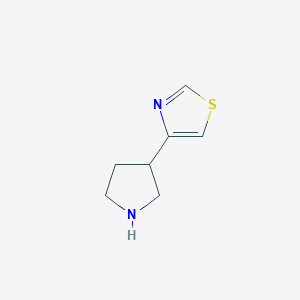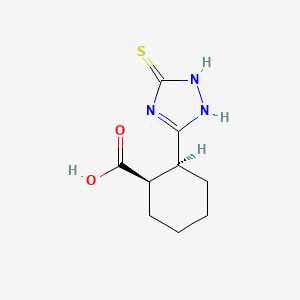![molecular formula C9H17ClO5S B13527852 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO4S. It is known for its role in organic synthesis, particularly in the formation of sulfonate esters. The compound features a sulfonyl chloride group, which is highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride typically involves the reaction of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-2-[(Oxolan-2-yl)methoxy]ethoxyethanol+Chlorosulfonic acid→2-2-[(Oxolan-2-yl)methoxy]ethoxyethane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonate esters, sulfonamides, and sulfonate salts.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating, often under an inert atmosphere to prevent unwanted side reactions
Major Products Formed
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonamides: Formed by the reaction with amines
Sulfonate Salts: Formed by the reaction with thiols
Scientific Research Applications
2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the modification of polymers and the preparation of functional materials with specific properties.
Biochemistry: Applied in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethanol: The precursor to the sulfonyl chloride compound.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.
Uniqueness
2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride is unique due to its specific structure, which includes an oxolane ring and an ethoxyethane chain. This structure imparts distinct reactivity and properties compared to other sulfonyl chloride compounds, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C9H17ClO5S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c10-16(11,12)7-6-13-4-5-14-8-9-2-1-3-15-9/h9H,1-8H2 |
InChI Key |
JQZUFNGGCXLVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


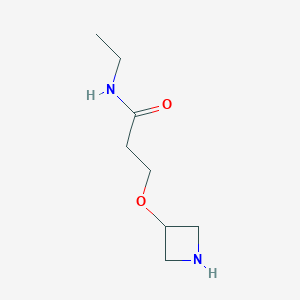
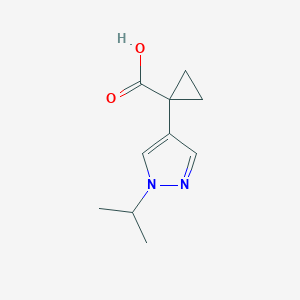
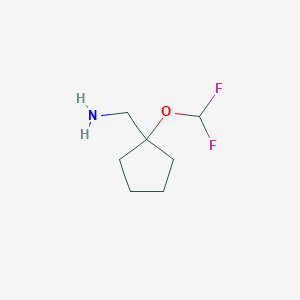
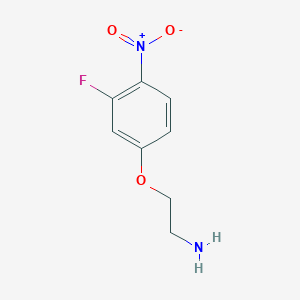
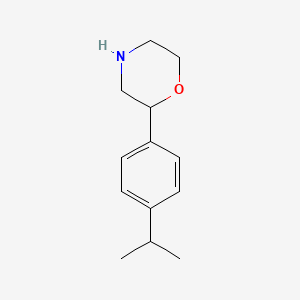
![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)
